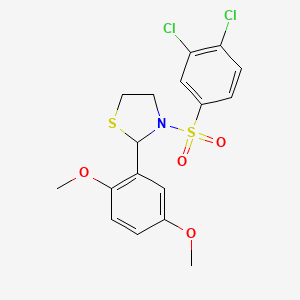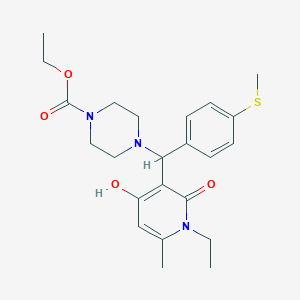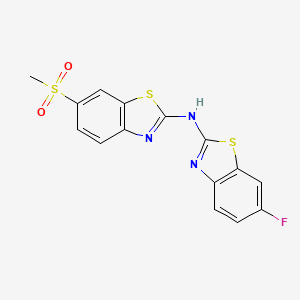
3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a synthetic organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a 2,5-dimethoxyphenylamine with a suitable thioamide under acidic conditions.
Sulfonylation: The resulting thiazolidine intermediate is then subjected to sulfonylation using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine derivative.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group is crucial for its binding affinity and specificity. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 3-((3,4-Dichlorophenyl)sulfonyl)-2-phenylthiazolidine
- 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
Comparison
Compared to similar compounds, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S2/c1-23-11-3-6-16(24-2)13(9-11)17-20(7-8-25-17)26(21,22)12-4-5-14(18)15(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEFEZQCXXQBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3007419.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3007424.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)




